molecular formula C18H16O2S B3883102 1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one

1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one

Cat. No.: B3883102
M. Wt: 296.4 g/mol
InChI Key: ITZIQQNMTDHJTJ-DHZHZOJOSA-N
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Description

Compounds like “1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one” belong to a class of organic compounds known as chalcones . Chalcones have a privileged structure composed of two aromatic (phenyl) rings, which are linked through the aethylenic bridge of the conjugated double bond with the three carbon-α,β-unsaturated carbonyl system .


Synthesis Analysis

The synthesis of chalcones often involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde (or ketone) and a ketone (or aldehyde), in the presence of a base, to form a β-hydroxy ketone (an aldol), followed by dehydration to yield an α,β-unsaturated ketone .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .


Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system. They can participate in reactions such as Michael addition, Aldol condensation, and Claisen-Schmidt condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can be influenced by the nature of the substituents on the phenyl rings. Factors such as polarity, solubility, melting point, and boiling point can be affected .

Mechanism of Action

The mechanism of action of chalcones can vary widely depending on their structure and the biological system in which they are acting. Some chalcones have been found to have antioxidant, anti-inflammatory, and anticancer properties .

Future Directions

Future research on chalcones is likely to focus on exploring their potential therapeutic uses, particularly in the treatment of cancer and inflammatory diseases. Additionally, research may also focus on developing more efficient synthesis methods for chalcones .

Properties

IUPAC Name

(E)-1-phenyl-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2S/c19-18(15-4-2-1-3-5-15)11-8-14-6-9-16(10-7-14)20-17-12-21-13-17/h1-11,17H,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIQQNMTDHJTJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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